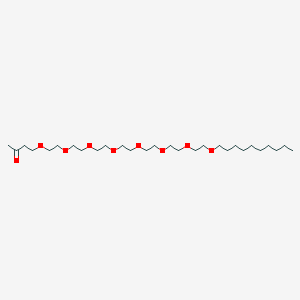
5,8,11,14,17,20,23,26-Octaoxahexatriacontan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8,11,14,17,20,23,26-Octaoxahexatriacontan-2-one is a chemical compound known for its unique structure and properties. It is a member of the polyethylene glycol (PEG) family, which are compounds widely used in various scientific and industrial applications due to their solubility in water and organic solvents, as well as their biocompatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14,17,20,23,26-Octaoxahexatriacontan-2-one typically involves the polymerization of ethylene oxide. The process begins with the initiation of the polymerization reaction using a suitable catalyst, such as potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer chain length.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified through various techniques, including distillation and filtration, to remove any impurities and unreacted monomers.
Chemical Reactions Analysis
Types of Reactions
5,8,11,14,17,20,23,26-Octaoxahexatriacontan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5,8,11,14,17,20,23,26-Octaoxahexatriacontan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of cosmetics, lubricants, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 5,8,11,14,17,20,23,26-Octaoxahexatriacontan-2-one involves its interaction with biological membranes and proteins. The compound can form hydrogen bonds and hydrophobic interactions with various molecular targets, influencing their structure and function. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Polyethylene Glycol (PEG): A family of compounds with varying chain lengths and molecular weights.
Polypropylene Glycol (PPG): Similar to PEG but with different solubility and physical properties.
Polytetrahydrofuran (PTHF): Another polymer with similar applications but different chemical structure.
Uniqueness
5,8,11,14,17,20,23,26-Octaoxahexatriacontan-2-one stands out due to its specific chain length and functional groups, which confer unique solubility, biocompatibility, and reactivity properties. These characteristics make it particularly suitable for specialized applications in drug delivery and biocompatible materials.
Properties
CAS No. |
833446-66-5 |
|---|---|
Molecular Formula |
C28H56O9 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butan-2-one |
InChI |
InChI=1S/C28H56O9/c1-3-4-5-6-7-8-9-10-12-30-14-16-32-18-20-34-22-24-36-26-27-37-25-23-35-21-19-33-17-15-31-13-11-28(2)29/h3-27H2,1-2H3 |
InChI Key |
YLRNGDBXWVAHAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















